3-(Methyl-D3-nitrosoamino)propionitrile
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Overview
Description
3-(Methyl-D3-nitrosoamino)propionitrile is a chemical compound with the molecular formula C4H6D3N3O. It is a stable isotope-labeled analog of 3-(Methyl-nitrosoamino)propionitrile, which is known for its mutagenic and carcinogenic properties . This compound is primarily used in research, particularly in the fields of analytical chemistry and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl-D3-nitrosoamino)propionitrile involves the process of deuteration, where hydrogen atoms in the parent compound are replaced with deuterium atoms . This process ensures the stability of the isotope-labeled compound. The specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield of the final product . The compound is then purified and tested for its isotopic enrichment and chemical purity before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
3-(Methyl-D3-nitrosoamino)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
Scientific Research Applications
3-(Methyl-D3-nitrosoamino)propionitrile is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as a reference standard for detecting and quantifying the parent compound in biological samples using mass spectrometry.
Toxicology: Helps in studying the health risks associated with exposure to 3-(Methyl-nitrosoamino)propionitrile.
Environmental Testing: Used as a standard for detecting environmental pollutants.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of 3-(Methyl-D3-nitrosoamino)propionitrile involves its interaction with biological molecules. The compound’s stable isotope labeling allows for precise tracking and quantification in biological systems. It primarily targets metabolic pathways and can be used to study the pharmacokinetics and metabolic profiles of drugs .
Comparison with Similar Compounds
3-(Methyl-D3-nitrosoamino)propionitrile is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
3-(Methyl-nitrosoamino)propionitrile: The parent compound, known for its mutagenic and carcinogenic properties.
3-(Methyl-nitrosoamino)propionitrile-d3: Another deuterium-labeled analog used in similar research applications.
The stable isotope labeling of this compound provides enhanced accuracy in detection and quantification, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-(trideuteriomethyl)nitramide |
InChI |
InChI=1S/C4H7N3O2/c1-6(7(8)9)4-2-3-5/h2,4H2,1H3/i1D3 |
InChI Key |
TWLHCQNVAAINGX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)[N+](=O)[O-] |
Canonical SMILES |
CN(CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.